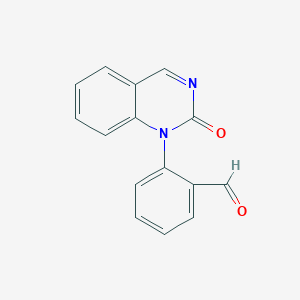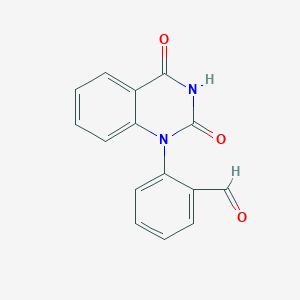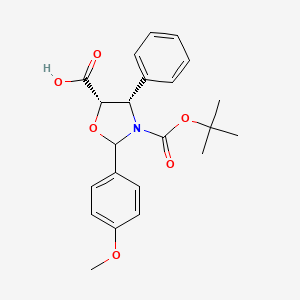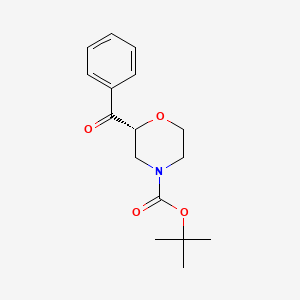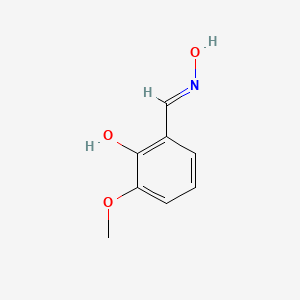
MRE-269-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRE-269-d8, also known as EVT-1487929, is a deuterated form of MRE-269, which is an active metabolite of selexipag. Selexipag is a selective prostacyclin receptor agonist used primarily for the treatment of pulmonary arterial hypertension. This compound retains the pharmacological properties of MRE-269 but with improved metabolic stability due to the presence of deuterium atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRE-269-d8 involves the incorporation of deuterium atoms into the molecular structure of MRE-269. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring high yield and purity. The production process would need to comply with stringent regulatory standards to ensure the compound’s safety and efficacy for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
MRE-269-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MRE-269-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of selexipag and its metabolites.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic benefits in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostacyclin receptors
Wirkmechanismus
MRE-269-d8 exerts its effects by acting as a selective agonist for the prostacyclin receptor (IP receptor). This receptor is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. By binding to the IP receptor, this compound activates intracellular signaling pathways that lead to the relaxation of vascular smooth muscle cells and reduced blood pressure in the pulmonary arteries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MRE-269: The non-deuterated form of MRE-269-d8, with similar pharmacological properties but lower metabolic stability.
Selexipag: The prodrug of MRE-269, used clinically for the treatment of pulmonary arterial hypertension.
Uniqueness
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1265295-15-5 |
|---|---|
Molekularformel |
C₂₅H₂₁D₈N₃O₃ |
Molekulargewicht |
427.57 |
Synonyme |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid; _x000B_ACT 333679-d8; [4-[(5,6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


